[1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDA) serves as a valuable building block in organic synthesis, particularly for the creation of conjugated polymers. These polymers showcase unique electrical and optical properties, making them attractive candidates for various applications, including:
BPDA can act as a ligand (molecule that binds to a central metal atom) in coordination complexes. These complexes possess unique properties and find applications in various fields, including:
While not extensively explored, BPDA holds potential for applications in pharmaceutical research due to its ability to:
[1,1'-Biphenyl]-4,4'-dicarboxylic acid, also known as biphenyl-4,4'-dicarboxylic acid (BPDA), is an organic compound with the chemical formula C₁₄H₁₀O₄. It consists of a biphenyl core (two connected benzene rings) with carboxylic acid groups (COOH) attached at opposing ends (para positions) of the biphenyl rings []. BPDA is a valuable building block in materials science research due to its unique properties [, ].
The key feature of BPDA's structure is the rigid biphenyl core. The two benzene rings are linked by a single carbon-carbon bond, restricting rotation and leading to a planar molecule []. This planarity, along with the electron-withdrawing nature of the carboxylic acid groups, contributes to strong intermolecular interactions through hydrogen bonding and π-π stacking. These interactions play a crucial role in the formation of ordered structures in BPDA-based materials [].
BPDA can be synthesized through various methods, including the oxidation of 4,4'-dialkylbiphenyls or the cyclization of aromatic diacids []. A common approach involves the Friedel-Crafts acylation of p-terphenyl with phthalic anhydride [].
BPDA is a versatile building block for various advanced materials. Here are some key reactions:
Irritant